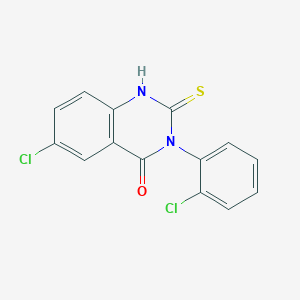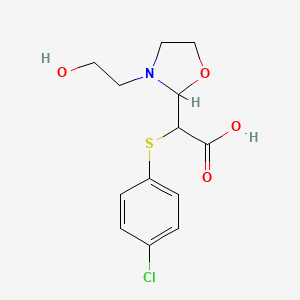
2-((4-Chlorophenyl)thio)-2-(3-(2-hydroxyethyl)oxazolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)thio)-2-(3-(2-hydroxyethyl)oxazolidin-2-yl)acetic acid is a complex organic compound that features a combination of aromatic, thioether, oxazolidine, and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-2-(3-(2-hydroxyethyl)oxazolidin-2-yl)acetic acid typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an appropriate aldehyde or ketone under acidic or basic conditions.
Thioether Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and oxazolidine moieties.
Reduction: Reduction reactions can target the oxazolidine ring or the carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)thio)-2-(3-(2-hydroxyethyl)oxazolidin-2-yl)acetic acid would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Chlorophenyl)thio)acetic acid: Lacks the oxazolidine ring and hydroxyethyl group.
2-(3-(2-Hydroxyethyl)oxazolidin-2-yl)acetic acid: Lacks the 4-chlorophenylthio group.
4-Chlorophenylthioacetic acid: Similar structure but without the oxazolidine ring.
Uniqueness
2-((4-Chlorophenyl)thio)-2-(3-(2-hydroxyethyl)oxazolidin-2-yl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16ClNO4S |
|---|---|
Poids moléculaire |
317.79 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-2-[3-(2-hydroxyethyl)-1,3-oxazolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H16ClNO4S/c14-9-1-3-10(4-2-9)20-11(13(17)18)12-15(5-7-16)6-8-19-12/h1-4,11-12,16H,5-8H2,(H,17,18) |
Clé InChI |
BVGOTOJRNDAONK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1CCO)C(C(=O)O)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


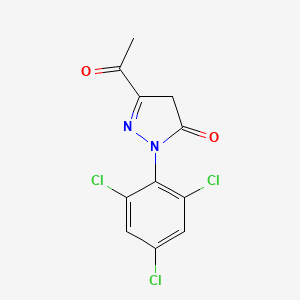
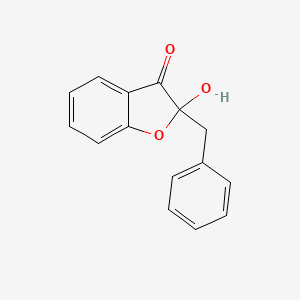

![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)



![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
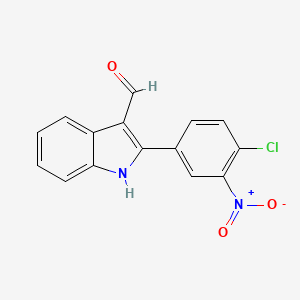
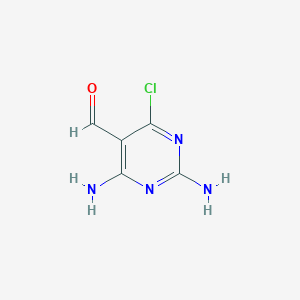
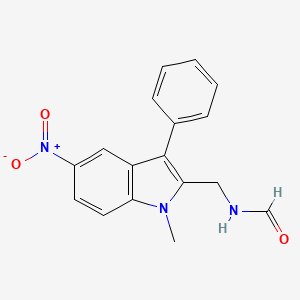
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
